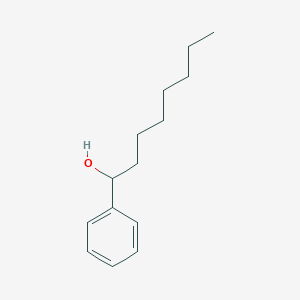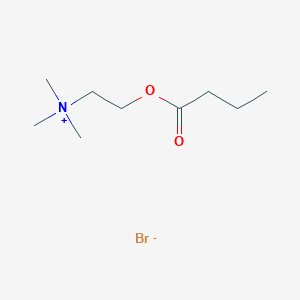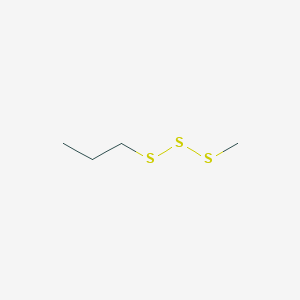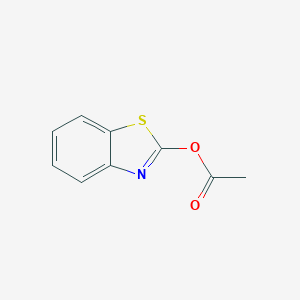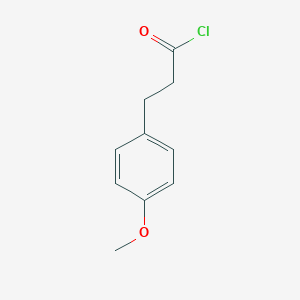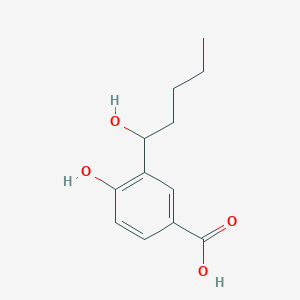
Tri-tert-butoxychlorosilane
Descripción general
Descripción
Tri-tert-butoxychlorosilane, also known as TTBOCS, is an organosilicon compound that has a wide range of applications in the scientific and industrial fields. It is a colourless liquid with a boiling point of 39°C and a molecular weight of 265.7 g/mol. In its pure form, it is a volatile liquid with a pleasant smell. The compound has a low toxicity and is not considered to be an environmental hazard.
Aplicaciones Científicas De Investigación
1. Key Intermediates in the Sol–Gel Process
Tri-tert-butoxychlorosilane has been studied as a model compound for labile intermediates in the sol–gel process. The controlled condensation of related compounds provides insights into the synthesis of complex silicate structures. This research is significant for materials science, particularly in the development of novel silica-based materials (Beckmann et al., 2003).
2. Formation of Tri-tert-butylsilicon Pseudohalides
This compound reacts with potassium pseudohalides to form tri-tert-butylsilicon pseudo-halides. These compounds are characterized for their potential use in various chemical processes, expanding the understanding of silicon chemistry (Weidenbruch & Pesel, 1978).
3. Formation of [Tri(tert-butoxy)silyl]methylmagnesium Chloride
The reaction of potassium tert-butoxide with chloromethyltrichlorosilane leads to tri(tert-butoxy)chloromethylsilane, which further reacts with magnesium to form [tri(tert-butoxy)silyl]methylmagnesium chloride. This research provides valuable information for the synthesis of organometallic compounds (Bykova et al., 2012).
4. Application in Hydrosilylation of Olefins
This compound has been studied in the context of catalyzing the hydrosilylation of olefins. This research is important in organic synthesis, particularly in the development of new catalytic methods (Eaborn et al., 1971).
5. Development of Novel Silane Coupling Agents
Research on this compound has contributed to the development of new macromolecular silane coupling agents. These agents are significant for surface treatment of inorganic particles and metals, enhancing their compatibility with organic materials (Yamamoto & Ohata, 1996).
Safety and Hazards
Tri-tert-butoxychlorosilane is classified as causing severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing suitable protective clothing, gloves, and eye/face protection, and seeking immediate medical attention in case of ingestion or contact with skin or eyes .
Propiedades
IUPAC Name |
chloro-tris[(2-methylpropan-2-yl)oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27ClO3Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBYRRMYZCJOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](OC(C)(C)C)(OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500022 | |
| Record name | Tri-tert-butoxy(chloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18105-64-1 | |
| Record name | Tri-tert-butoxy(chloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(tert-butoxy)chlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


